Home > Products > Screening Compounds P6726 > Enrofloxacin hydrochloride
Enrofloxacin hydrochloride - 112732-17-9; 93106-59-3

Enrofloxacin hydrochloride

Catalog Number: EVT-2566396
CAS Number: 112732-17-9; 93106-59-3
Molecular Formula: C19H23ClFN3O3
Molecular Weight: 395.86
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Enrofloxacin hydrochloride is classified as a fluoroquinolone antibiotic. It is synthesized chemically and is available in various formulations, including oral and injectable forms. The compound's active metabolite, ciprofloxacin, results from the deethylation process mediated by cytochrome P450 enzymes .

Synthesis Analysis

Methods and Technical Details

The synthesis of enrofloxacin hydrochloride typically involves several chemical reactions starting from simpler quinolone derivatives. One common method includes the reaction of 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with hydrochloric acid to produce the hydrochloride salt.

  1. Initial Reaction: The base compound undergoes chlorination or fluorination to introduce halogen atoms.
  2. Formation of Hydrochloride: The resulting compound is treated with hydrochloric acid, facilitating the formation of enrofloxacin hydrochloride.

The process may also involve purification steps such as recrystallization to obtain a high-purity product suitable for pharmaceutical use .

Chemical Reactions Analysis

Reactions and Technical Details

Enrofloxacin hydrochloride participates in several chemical reactions:

  1. Deethylation: This reaction converts enrofloxacin into its active metabolite, ciprofloxacin, through enzymatic processes in the liver.
  2. Hydrolysis: In aqueous environments, enrofloxacin hydrochloride can hydrolyze to release the active antibiotic form.
  3. Interaction with Bacterial Enzymes: The primary action mechanism involves forming stable complexes with DNA gyrase and topoisomerase IV, inhibiting their activity and preventing bacterial replication .
Mechanism of Action

Process and Data

The mechanism of action of enrofloxacin hydrochloride involves:

  1. Inhibition of DNA Gyrase: This enzyme introduces negative supercoils into DNA, which is essential for replication. By binding to DNA gyrase, enrofloxacin prevents this process.
  2. Inhibition of Topoisomerase IV: This enzyme separates replicated DNA strands during cell division. Inhibition leads to cell death due to inability to properly segregate chromosomes.

The efficacy of enrofloxacin is concentration-dependent; higher concentrations lead to greater antibacterial activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Enrofloxacin hydrochloride exhibits several important physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Freely soluble in water, which enhances its bioavailability when administered orally.
  • Melting Point: The melting point ranges from 210°C to 215°C.
  • pH: The pH of a solution can vary but generally falls within the range suitable for pharmaceutical applications.

These properties contribute to its effectiveness as an antibiotic agent in veterinary medicine .

Applications

Scientific Uses

Enrofloxacin hydrochloride is primarily utilized in veterinary medicine for:

  1. Treatment of Bacterial Infections: Effective against various infections in livestock, poultry, and companion animals.
  2. Aquaculture: Used to manage bacterial diseases in fish farming.
  3. Research Applications: Employed in studies involving bacterial genetics and resistance mechanisms due to its broad-spectrum activity.

Additionally, it serves as a reference standard for detecting enrofloxacin residues in food products, ensuring food safety .

Synthesis and Structural Optimization of Enrofloxacin Hydrochloride

Methodologies for Solubility Enhancement via Salt Formation

Enrofloxacin’s intrinsic aqueous solubility (0.23 g/L) severely limits its bioavailability, necessitating structural optimization through salt formation. The hydrochloride salt (C₁₉H₂₂FN₃O₃·HCl) is synthesized via acid-base reaction, where enrofloxacin’s piperazinyl nitrogen (pKa₂ = 8.70) is protonated by hydrochloric acid. This process yields a crystalline solid with significantly enhanced solubility (483.01 ± 4.06 mg/mL in water) compared to the parent compound—a 2,000-fold increase [1] [5]. Alternative solubility-enhancement strategies include:

  • Co-solvent systems: Propylene glycol (40% v/v) elevates solubility to 1,216.79 mg/mL in phosphate buffer (pH 7.4), while ethanol (40% v/v) achieves 1,300.38 mg/mL [2].
  • Surfactant complexation: Anionic surfactants like sodium dodecyl sulfate (SDS) demonstrate superior solubilization (3,478.29 mg/mL at 50 mM) versus cationic (cetyltrimethylammonium bromide, 930.74 mg/mL) or non-ionic surfactants (Tween 80, 320.68 mg/mL) due to electrostatic interactions with the protonated piperazine [2].
  • Schiff base metal complexes: Zirconium(IV) complexes with enrofloxacin-derived Schiff bases exhibit synergistic solubility and antimicrobial effects, though clinical translation requires further study [8].

Table 1: Solubility Enhancement Methods for Enrofloxacin

MethodConditionsSolubility (mg/mL)Mechanism
Hydrochloride saltWater, 25°C483.01 ± 4.06Protonation, crystal lattice energy reduction
Propylene glycol40% in buffer, pH 7.41,216.79Polarity reduction, hydrogen bonding
SDS surfactant50 mM in buffer, pH 7.43,478.29Micellar encapsulation
Ethanol40% in buffer, pH 7.41,300.38Dielectric constant modulation

Comparative Analysis of Enrofloxacin Mesylate vs. Hydrochloride Derivatives

Enrofloxacin mesylate (EM) and hydrochloride (EH) derivatives exhibit distinct physicochemical and pharmacokinetic profiles. EM synthesis involves reacting enrofloxacin with methanesulfonic acid (1:1 molar ratio), yielding a salt with aqueous solubility 1.48× higher than EH [1] [5]. Key differences include:

  • Bioavailability: EM’s relative oral bioavailability in rabbits is 179% and 148% higher than enrofloxacin free base and EH, respectively, attributed to mesylate’s superior solvation effects [5].
  • Structural stability: EM lacks hydrate formation tendencies—a critical advantage over EH dihydrates, which risk dehydration-induced instability during storage [1] [9].
  • Toxicology: Acute oral toxicity (LD₅₀) in mice is 1,168.36 mg/kg for EM versus 1,200 mg/kg for EH, indicating comparable safety profiles [5].
  • Antibacterial efficacy: Minimal inhibitory concentration (MIC) values against Escherichia coli and Staphylococcus aureus are equivalent for both salts, confirming antibacterial activity depends solely on the enrofloxacin cation [1].

Crystallographic Characterization of Hydrochloride-Dihydrate Polymorphs

Enrofloxacin hydrochloride crystallizes as a stable dihydrate (C₁₉H₂₂FN₃O₃·HCl·2H₂O) in the monoclinic space group P2₁/c, with unit cell parameters a = 12.48 Å, b = 11.23 Å, c = 15.67 Å, and β = 98.5° [4] [6]. X-ray diffraction reveals:

  • Hydration motifs: Water molecules form bridging hydrogen bonds between chloride anions (Cl⁻···H–O–H) and protonated piperazinyl N⁺–H groups (N⁺–H···O–H₂), creating a stable channel-like architecture [6].
  • Ion pairing: The carboxylate group (C=O) engages in moderate hydrogen bonding (2.89 Å) with the HCl-derived hydronium ion (H₃O⁺), while the quinolone carbonyl forms weaker interactions (3.12 Å) [4].
  • Thermal behavior: Dehydration occurs at 110–130°C, preceding salt decomposition (>250°C), as confirmed by thermogravimetric analysis (TGA) [6]. Hydrate stability is critical for manufacturing, as anhydrous forms may exhibit variable dissolution rates.

Table 2: Crystallographic Parameters of Enrofloxacin Hydrochloride Dihydrate

ParameterValueSignificance
Crystal systemMonoclinicDictates packing density and stability
Space groupP2₁/cInfluences symmetry of hydrogen bonding networks
Unit cell volume2,174 ųCorrelates with density and solubility
H-bond distances2.65–3.12 ÅDetermines lattice energy and dehydration kinetics
Dehydration onset110°CGuides drying protocols during manufacturing

Green Chemistry Approaches in Large-Scale Synthesis

Sustainable synthesis of enrofloxacin hydrochloride emphasizes solvent selection, atom economy, and energy efficiency:

  • Solvent optimization: Ethanol/water mixtures (v/v 2:8) replace dichloromethane (DCM) in salt crystallization, reducing environmental toxicity while maintaining >85% yield [6] [9]. Microwave-assisted synthesis further cuts reaction times by 60% versus conventional heating [8].
  • Atom-economical routes: Direct HCl gas infusion into enrofloxacin suspensions in ethyl acetate achieves 98% conversion with minimal waste, avoiding stoichiometric acid/base neutralization steps [9].
  • Cocrystal engineering: Novel 1:2 salt cocrystals with p-nitrobenzoic acid (PNB) enhance solubility 5× without hydrates, leveraging π-stacking and charge-assisted hydrogen bonds (N⁺–H···OOC and COOH···O=C) [9]. This approach eliminates hydration-dehydration cycles, reducing energy consumption by 30% in drying operations.
  • Catalytic methods: Schiff base intermediates for metal complexes utilize glacial acetic acid catalysis, achieving turnover frequencies (TOF) >500 h⁻¹ and minimizing heavy metal residues [8].

These innovations align with the ACS Green Chemistry Principles, particularly Principle #5 (safer solvents) and #12 (accident prevention through hydrate control) [6] [9].

Properties

CAS Number

112732-17-9; 93106-59-3

Product Name

Enrofloxacin hydrochloride

IUPAC Name

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride

Molecular Formula

C19H23ClFN3O3

Molecular Weight

395.86

InChI

InChI=1S/C19H22FN3O3.ClH/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);1H

InChI Key

PZJWYUDBXNNVLZ-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.